3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole is an indole derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. The compound is characterized by the presence of a piperidine ring and a trifluoromethoxy group, which contribute to its unique properties and potential applications in pharmaceuticals.
This compound can be synthesized through various chemical reactions, often involving indole derivatives as starting materials. The synthesis methods typically utilize reagents that facilitate the introduction of the piperidine and trifluoromethoxy groups into the indole framework.
3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole belongs to the class of indole derivatives, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . Indoles are aromatic heterocycles containing a fused benzene and pyrrole ring structure, which is fundamental to their reactivity and interaction with biological targets.
The synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole can be achieved through several methods:
The synthesis process must be carefully controlled to avoid side reactions and ensure high yields. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress, while purification methods like column chromatography are used to isolate the final product.
The molecular structure of 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole features:
Molecular formula:
Molecular weight: Approximately 253.24 g/mol.
The compound's structural elucidation can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .
3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole can undergo various chemical reactions:
Each reaction pathway requires specific conditions such as temperature, solvent choice, and catalysts to optimize yield and selectivity. Mechanistic studies often involve kinetic analysis to understand reaction rates and pathways.
The mechanism of action for 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole is largely attributed to its ability to interact with various biological targets:
Biological assays have demonstrated that derivatives of indole compounds exhibit varying degrees of potency against different targets, suggesting that modifications such as those present in this compound can significantly affect therapeutic efficacy .
Relevant data obtained from spectral analyses (NMR, IR) provide insights into functional groups and molecular interactions within this compound .
3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole has potential applications in:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, making it a valuable candidate for further research and development in medicinal chemistry.
The molecular architecture of 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole (CAS 959236-40-9) exemplifies strategic hybridization in medicinal chemistry, merging the indole nucleus—a privileged scaffold in drug discovery—with a piperidine pharmacophore. This fusion creates a versatile three-dimensional framework enabling dual targeting of biological pathways. The indole moiety provides a planar aromatic system for π-π stacking interactions with protein residues, while the piperidine ring introduces conformational flexibility and basic nitrogen for salt formation, enhancing solubility and membrane permeability [7]. Molecular weight (284.28 g/mol) and lipophilicity (calculated LogP ~2.8) align with Lipinski’s criteria for drug-likeness, supporting its pharmaceutical potential [1] [4].
Recent scaffold optimization efforts focus on position-specific substitutions to modulate target engagement. Unsubstituted N-H at the indole 1-position maximizes hydrogen-bond donor capacity, critical for protease inhibition as demonstrated in Zika virus NS2B-NS3 protease inhibitors where analogous indole carboxamides achieved IC₅₀ values of 4.5–11 µM [9]. Piperidine N-functionalization (e.g., Boc-protection) temporarily masks basicity during synthesis but is deprecated in final compounds due to reduced target affinity; tertiary piperidine analogs show 3-fold decreased potency compared to secondary amines in GPR119 agonists [2].
Table 1: Bioactivity of Indole-Piperidine Hybrids with Varied Substitutions
Cpd Position | Substituent | Target | Activity (IC₅₀/EC₅₀) | Role of Indole-Piperidine |
---|---|---|---|---|
Indole C-3 | Carboxamide | ZIKV NS2B-NS3 | 4.5 µM | Competitive inhibition |
Indole C-5 | Trifluoromethoxy | Metabolic stability | t₁/₂ > 120 min (HLM) | Electron-withdrawing stabilization |
Piperidine N | H (unsubstituted) | GPR119 | EC₅₀ = 0.8 µM | Salt formation with Asp residue |
The 5-(trifluoromethoxy) substituent (-OCF₃) is a critical determinant of electronic and steric properties, influencing both synthetic accessibility and bioactivity. Incorporation demands regioselective installation early in synthesis to avoid side reactions, typically via:
The -OCF₃ group’s electron-withdrawing nature (σₚ = 0.35) reduces indole π-electron density, lowering oxidative metabolism at C-5/C-6 positions. Microsomal stability assays show 5-(trifluoromethoxy)indoles exhibit >2-fold longer t₁/₂ than 5-methoxy analogs in human liver microsomes [7]. Conformational studies reveal orthogonal positioning of -OCF₃ relative to the indole plane, minimizing steric clash with hydrophobic protein pockets while enhancing membrane diffusion via increased lipophilicity (ΔLogD = +0.7 vs unsubstituted indole) [5].
Table 2: Regioselectivity in Indole Functionalization Guided by Trifluoromethyl Groups
Enyne Substrate | Reaction Type | Without CF₃ Selectivity (Ratio) | With CF₃ Selectivity (Ratio) | Selectivity Enhancement |
---|---|---|---|---|
β-Me-1,3-enyne | Larock indolization | 1:1.4 | Not applicable | Baseline |
β-CF₃-1,3-enyne | Larock indolization | Not applicable | >20:1 | >14-fold |
β-Ph-1,3-enyne | Hydroboration-oxidation | 1:1 | 8:1 (CF₃ at β-position) | 8-fold |
Synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole confronts significant yield bottlenecks, with solution-phase routes dominating current protocols. A representative 5-step sequence achieves 28% overall yield [9]:
Solid-phase approaches employing Wang resin-linked indoles show inferior efficiency for this molecule. Resin esterification of 5-(trifluoromethoxy)indole-3-carboxylic acid achieves <60% loading due to steric hindrance from -OCF₃, and piperidine acylation suffers from on-bead aggregation, limiting yields to <45% per step [6].
Critical yield optimization parameters include:
Table 3: Synthesis Method Comparison for 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole
Parameter | Solution-Phase | Solid-Phase | Optimization Strategy |
---|---|---|---|
Overall Yield | 28% (5 steps) | 12% (4 steps) | Low-temperature coupling steps |
Purity (HPLC) | >95% | 85–90% | TFA-free deprotection |
Scale-Up Feasibility | Kilogram-scale demonstrated | Milligram-scale only | Continuous flow hydrogenation |
Cost (per gram) | $502 (5mg) – $982 (1g) [4] | >$1,200 (1g) | Pd scavengers instead of chromatography |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0